ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a tetrazole ring, and a pyrimidine ring, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the pyrimidine ring and the tetrazole ring. Common reagents used in these reactions include aldehydes, amines, and sulfur-containing compounds. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a base like K2CO3 in DMSO.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like NaOH or K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(diethylcarbamothioyl)sulfanyl]methyl}-5-pyrimidine carboxylate
Uniqueness
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate is unique due to its combination of benzoxazole, tetrazole, and pyrimidine rings. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H20N8O3S |
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Molecular Weight |
488.5 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H20N8O3S/c1-3-33-20(32)19-14(2)24-21(27-22-26-16-11-7-8-12-18(16)34-22)25-17(19)13-35-23-28-29-30-31(23)15-9-5-4-6-10-15/h4-12H,3,13H2,1-2H3,(H,24,25,26,27) |
InChI Key |
LPWJOVYMIHJFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1CSC2=NN=NN2C3=CC=CC=C3)NC4=NC5=CC=CC=C5O4)C |
Origin of Product |
United States |
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